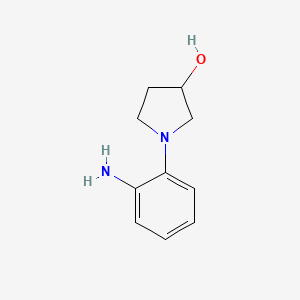

1-(2-Aminophenyl)pyrrolidin-3-ol

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(2-aminophenyl)pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c11-9-3-1-2-4-10(9)12-6-5-8(13)7-12/h1-4,8,13H,5-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOMIFNBQNVZIIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20696126 | |

| Record name | 1-(2-Aminophenyl)pyrrolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955398-56-8 | |

| Record name | 1-(2-Aminophenyl)pyrrolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Pyrrolidine Scaffolds in Organic and Medicinal Chemistry

The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in the design of biologically active compounds. researchgate.netdntb.gov.uanih.gov Its prevalence in both natural products and synthetic drugs underscores its importance as a versatile scaffold. researchgate.net Unlike its aromatic counterpart, pyrrole (B145914), the saturated nature of the pyrrolidine ring imparts a three-dimensional character to the molecules in which it is found. researchgate.netdntb.gov.uanih.gov This non-planar structure, often described as having "pseudorotation," allows for a more comprehensive exploration of pharmacophore space, a critical aspect in the design of new therapeutic agents. researchgate.netdntb.gov.ua

The sp³-hybridized carbon atoms within the pyrrolidine ring contribute to the molecule's stereochemistry, with the potential for multiple chiral centers. This stereogenicity is a crucial factor, as different stereoisomers of a compound can exhibit markedly different biological activities and binding affinities to proteins. researchgate.netdntb.gov.uanih.gov The ability to introduce substituents at various positions on the ring provides a powerful tool for medicinal chemists to fine-tune the physicochemical properties and biological profiles of drug candidates. researchgate.netnih.gov Furthermore, the nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor or a site for further functionalization, enhancing its utility in drug design. nih.gov

The versatility of the pyrrolidine scaffold is evident in its presence in a wide array of approved drugs and clinical candidates targeting diverse diseases, including those affecting the central nervous system, as well as anticancer, antibacterial, and anti-inflammatory agents. nih.gov

An Overview of the 2 Aminophenyl Moiety in Heterocyclic Systems

The 2-aminophenyl group, a benzene (B151609) ring substituted with an amino group at position 2, is another key structural element that confers specific properties to heterocyclic compounds. This moiety is a valuable building block in the synthesis of various fused heterocyclic systems, such as benzothiazoles and benzodiazepines, which are known to possess a broad spectrum of biological activities. nih.gov

In the context of medicinal chemistry, the 2-aminophenyl moiety has been incorporated into molecules designed as enzyme inhibitors and receptor ligands. Its ability to participate in various chemical transformations makes it a versatile synthon for creating libraries of compounds for high-throughput screening.

Research Context and Scope for 1 2 Aminophenyl Pyrrolidin 3 Ol

Established Synthetic Pathways to this compound

The direct synthesis of this compound is a nuanced process. Key strategies involve the formation of the C-N bond between the aniline (B41778) and pyrrolidine rings and the introduction or preservation of the hydroxyl group.

Ortho-Metalation and Metal Exchange Strategies

Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic rings. wikipedia.orgharvard.edu This strategy relies on a directing metalation group (DMG) which coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, to facilitate deprotonation at the adjacent ortho-position. wikipedia.orgnih.gov The resulting aryllithium species can then react with an electrophile.

In the context of this compound, a protected amine or the nitrogen atom of the pyrrolidine ring itself could act as a DMG. For instance, a transient, sterically hindered N,N-dialkyl-N'-aryl urea (B33335) can be used as a synthetic equivalent for a 2-lithio-phenylisocyanate, enabling efficient DoM. organic-chemistry.org A general approach could involve the ortho-lithiation of a suitably protected N-phenylpyrrolidine derivative. The amino group on the phenyl ring would require a protecting group that can also function as a DMG, such as a carbamate. Following ortho-lithiation, the resulting organometallic intermediate could be reacted with an appropriate electrophile to introduce other functionalities if needed, or the strategy could be used to couple the aryl group to the heterocycle.

A hypothetical pathway could start with a protected aniline that is first lithiated and then coupled with a protected pyrrolidin-3-one derivative. However, direct ortho-lithiation of a pre-formed N-(pyrrolidin-3-yl)aniline derivative would be challenging due to multiple potential sites for lithiation. The choice of protecting groups and lithiation conditions is critical to control the regioselectivity of the reaction. harvard.edu

Cyclization Reactions Involving N-Boc Pyrrolidin-3-one Precursors

The synthesis of N-aryl pyrrolidines can be achieved through the reductive amination of diketones with anilines. nih.gov A relevant strategy for this compound would involve the reaction of a suitable aniline precursor with a protected pyrrolidine ketone. N-Boc-3-piperidone, a six-membered ring analogue, is a common starting material in similar syntheses. nih.govchemspider.com Its synthesis often starts from 3-hydroxypyridine, which is converted to N-benzyl-3-hydroxypiperidine, followed by debenzylation and Boc protection, and finally oxidation to the ketone. google.com

For the five-membered ring system, a plausible route would involve the reductive amination of N-Boc-pyrrolidin-3-one with o-phenylenediamine (B120857) or a protected version like N-Boc-1,2-phenylenediamine. The reaction would form an enamine or iminium intermediate, which is then reduced in situ to yield the desired N-aryl pyrrolidine. Subsequent removal of the Boc protecting groups from both the pyrrolidine nitrogen (if used) and the aniline nitrogen would yield the final product. Another approach is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., 2-bromoaniline) and an amine (e.g., 3-hydroxypyrrolidine), which has become a standard method for forming N-aryl bonds.

Synthesis of Related 2-Aminophenyl-Substituted Heterocyclic Systems

The synthetic principles applied to this compound are mirrored in the preparation of related heterocyclic systems, such as piperidine (B6355638), pyrrole (B145914), and pyrrolidinone derivatives.

Routes to 3-(2-Aminophenyl)piperidin-3-ol Derivatives

The synthesis of 3-aminopiperidine derivatives is of significant pharmaceutical interest. google.comwipo.int A multi-step route starting from L-glutamic acid can produce enantiomerically pure 3-(N-Boc-amino)piperidine derivatives. niscpr.res.in This method involves diesterification, NaBH₄ reduction to a diol, conversion to a ditosylate, and subsequent cyclization with an amine. niscpr.res.in

To synthesize a 3-(2-aminophenyl)piperidin-3-ol derivative, one could adapt this by using a protected o-phenylenediamine in the final cyclization step. Alternatively, a more direct approach would be the reaction of N-Boc-3-piperidone with a lithiated, protected o-phenylenediamine. This nucleophilic addition would form the C-N bond and, after workup, generate the tertiary alcohol at the 3-position. Subsequent deprotection would yield the target compound.

| Starting Material | Key Reaction Type | Intermediate/Product Type | Reference |

|---|---|---|---|

| L-Glutamic Acid | Cyclization of ditosylate with amine | 3-(N-Boc amino) piperidines | niscpr.res.in |

| 3-Hydroxypyridine | Reduction and Oxidation | N-Boc-3-piperidone | google.com |

| N-Cbz-protected L-lysinol | Enzyme cascade (oxidation/reductive amination) | L-3-N-Cbz-aminoazepane |

Synthesis Utilizing 1-(2-Aminophenyl)pyrrole as a Building Block

1-(2-Aminophenyl)pyrrole is a commercially available compound that serves as a versatile building block for more complex heterocyclic systems. google.comuni.lu Its structure already contains the 2-aminophenyl-substituted nitrogen heterocycle core.

This building block is primarily used in cyclization reactions to form fused polycyclic structures. For example, it participates in a Pt(IV)-catalyzed hydroamination-triggered cyclization to yield pyrrolo[1,2-a]quinoxalines. google.com It also reacts with aromatic or heteroaromatic aldehydes in the presence of catalytic acetic acid to form 4,5-dihydropyrrolo[1,2-a]quinoxalines. google.com These reactions highlight the utility of 1-(2-aminophenyl)pyrrole in creating complex scaffolds through reactions involving the aniline amino group.

| Reactant | Catalyst/Conditions | Product | Reference |

|---|---|---|---|

| - | Pt(IV) catalyst | Pyrrolo[1,2-a]quinoxalines | google.com |

| Aromatic/heteroaromatic aldehydes | Acetic acid, ethanol | 4,5-Dihydropyrrolo[1,2-a]quinoxalines | google.com |

Preparation of Other Aminophenyl-Substituted Pyrrolidinone and Pyrrolidine Derivatives

A wide array of synthetic methods exists for aminophenyl-substituted pyrrolidinone and pyrrolidine derivatives. Multicomponent reactions are particularly efficient. For instance, polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones (pyrrolinones) can be synthesized via the acid-catalyzed condensation of aromatic aldehydes, anilines, and sodium diethyl oxalacetate. nih.gov

The synthesis of N-aryl-substituted pyrrolidines can be achieved through various means, including:

Reductive amination of diketones: An iridium-catalyzed transfer hydrogenation of 1,4-diketones with anilines produces N-aryl-substituted pyrrolidines in high yields. nih.gov

Reaction with dihalides: A classical approach involves the reaction of primary aromatic amines with 1,4-dihalobutanes. nih.gov

Cyclization of amino alcohols: Acid-promoted cyclization of N-carbamate-protected amino alcohols offers a route to various pyrrolidines. organic-chemistry.org

From cyclic ethers: Arylamines can react with cyclic ethers like tetrahydrofuran (B95107) in the presence of POCl₃ and DBU to yield N-aryl-substituted pyrrolidines. organic-chemistry.org

Furthermore, pyrrolidin-2-ones can be functionalized. They react with formaldehyde (B43269) and chlorotrimethylsilane (B32843) to give 1-chloromethylpyrrolidin-2-ones, which can then be reacted with various amines to produce 1-aminomethylpyrrolidin-2-ones. rsc.org

| Method | Key Reagents | Product Type | Reference |

|---|---|---|---|

| Reductive Amination | 1,4-Diketone, Aniline, Ir-catalyst | N-Aryl-pyrrolidine | nih.gov |

| Cyclocondensation | 1,4-Dihalobutane, Aniline | N-Aryl-pyrrolidine | nih.gov |

| From Cyclic Ethers | Tetrahydrofuran, Aniline, POCl₃/DBU | N-Aryl-pyrrolidine | organic-chemistry.org |

| Multicomponent Reaction | Aldehyde, Aniline, Oxalacetate | 3-Hydroxy-pyrrolin-2-one | nih.gov |

Palladium-Catalyzed Cyclization Approaches with Aminophenyl Precursors

Palladium catalysis represents a powerful tool for the construction of heterocyclic scaffolds, including the pyrrolidine ring system. dntb.gov.uaresearchgate.net These methods often involve the cyclization of precursors containing both an amine and an alkene functionality. For the synthesis of N-aryl pyrrolidines, such as this compound, a key strategy involves the intramolecular cyclization of γ-(N-arylamino) alkenes. dntb.gov.ua

Palladium-catalyzed amination of olefins is a cornerstone for creating C-N bonds. researchgate.net In the context of forming pyrrolidine rings, cascade reactions initiated by palladium are particularly efficient, as they avoid the need for multiple separate steps and purifications. nih.gov One such approach is the palladium-catalyzed [3+2] cycloaddition of trimethylenemethane (TMM) with imines, which provides a versatile route to functionalized pyrrolidines. nih.gov The reaction proceeds through a zwitterionic Pd-TMM intermediate which adds to the imine, followed by cyclization to form the pyrrolidine ring. nih.gov The choice of ligand is crucial for achieving high yields and enantioselectivity. nih.gov

Another relevant palladium-catalyzed method is the cyclization amination of propargylamines with 1,3-dienes, which produces chloromethylene pyrrolidines. researchgate.net While this specific example leads to a different substitution pattern, it highlights the capacity of palladium catalysis to facilitate complex cyclizations from simple starting materials. researchgate.net Furthermore, palladium-catalyzed carbonylative cyclization of precursors like 1-alkynyl-2-iodo-d-glucals with amines demonstrates the assembly of fused ring systems, a strategy that could be adapted for complex pyrrolidine derivatives. nih.gov

Table 1: Examples of Palladium-Catalyzed Pyrrolidine Synthesis

| Precursor Type | Catalyst System | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Trimethylenemethane (TMM) and Imines | Pd(dba)₂, Phosphoramidite Ligand | Substituted Pyrrolidines | Enantioselective [3+2] cycloaddition; tolerant of various imine acceptors. | nih.gov |

| Propargylamines and 1,3-Dienes | Palladium Catalyst | Chloromethylene Pyrrolidines | High efficiency and selectivity; applicable to late-stage modification of complex molecules. | researchgate.net |

| 1-Alkynyl-2-iodo-d-glucals and Amines | Palladium Catalyst, Mo(CO)₆ | Glucals Fused to Pyridinones | Tandem aminocarbonylative cyclization; forms complex fused heterocycles. | nih.gov |

| γ-(N-arylamino) Alkenes | Palladium Catalyst | N-Aryl Pyrrolidines | Direct intramolecular C-N bond formation to construct the pyrrolidine ring. | dntb.gov.ua |

Advanced Synthetic Strategies

Modern synthetic chemistry increasingly relies on strategies that enhance efficiency, atom economy, and complexity in a single operation. One-pot multicomponent reactions and advanced metal-catalyzed transformations are at the forefront of these efforts.

One-Pot Multicomponent Reactions in Analogous Syntheses

One-pot multicomponent reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single vessel to form a product that incorporates portions of all starting materials. ekb.egresearchgate.net This approach offers significant advantages by reducing reaction time, cost, and waste, aligning with the principles of green chemistry. ekb.eg

While a direct MCR for this compound is not prominently documented, analogous syntheses of highly substituted pyrroles and other heterocycles illustrate the power of this strategy. For instance, a mechanochemical one-pot reaction of amines, alkyne esters, and chalcones, promoted by I₂/PhI(OAc)₂, yields polysubstituted trans-2,3-dihydropyrroles under solvent-free conditions. organic-chemistry.org This method can be extended to produce pyrroles by adding an oxidant like DDQ in a subsequent step. organic-chemistry.org

Another example involves the thiazolium salt-catalyzed reaction of an aldehyde, an unsaturated ketone, and an amine. This process generates a 1,4-dicarbonyl compound in situ, which then undergoes a Paal-Knorr reaction with the amine to form a highly substituted pyrrole in a one-pot process. tandfonline.com Similarly, 1,3-dipolar cycloaddition reactions involving azomethine ylides generated in situ from an isatin (B1672199) and an amino acid can be combined with a dipolarophile in a three-component reaction to produce complex spiro-pyrrolidine derivatives. researchgate.net These examples demonstrate the potential for developing a multicomponent strategy for pyrrolidine analogues by carefully selecting precursors that can assemble the desired scaffold.

Table 2: Overview of One-Pot Reactions for Heterocycle Synthesis

| Reactants | Catalyst/Promoter | Product | Reaction Type | Reference |

|---|---|---|---|---|

| Amines, Alkyne Esters, Chalcones | I₂/PhI(OAc)₂ | trans-2,3-Dihydropyrroles/Pyrroles | Mechanochemical Multicomponent Synthesis | organic-chemistry.org |

| Aldehyde, Unsaturated Ketone, Amine | Thiazolium Salt, DBU | Highly Substituted Pyrroles | Acyl Anion Addition / Paal–Knorr Reaction | tandfonline.com |

| Isatin, Sarcosine, Dipolarophile | None (thermal) | Spirooxindole-pyrrolidines | 1,3-Dipolar Cycloaddition | researchgate.net |

| o-Alkyl Vanillin derivative, Malononitrile, Methylarylketones | Triethylamine, Sodium Ethoxide | Polyfunctionalized Pyridines | Multicomponent Reaction (MCR) | ekb.eg |

Metal-Catalyzed Hydroamination and Cycloaddition Reactions

Metal-catalyzed hydroamination and cycloaddition reactions are among the most powerful methods for synthesizing pyrrolidine rings, often with high stereocontrol. researchgate.net

Intramolecular Hydroamination involves the addition of an N-H bond across a C-C multiple bond within the same molecule. This can be catalyzed by a range of metals, including gold, rhodium, and copper. organic-chemistry.orgnih.gov Gold(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates is effective for forming various cyclic amines, including pyrrolidines. organic-chemistry.org A redox-enabled strategy has also been developed for intramolecular hydroamination, which proceeds by generating a hydroxylamine (B1172632) in situ. researchgate.net For substrates containing both an amine and a distal alkyne, a Lewis acid-mediated 5-endo-dig reductive hydroamination cascade provides a metal-free route to pyrrolidines. acs.org The enantioselective synthesis of pyrrolidines with quaternary stereocenters can be achieved through Brønsted acid-catalyzed intramolecular hydroamination, where an electron-deficient nosyl protecting group on the nitrogen is key to preventing catalyst deactivation. chemrxiv.org

[3+2] Cycloaddition Reactions are a cornerstone of pyrrolidine synthesis. mdpi.com This reaction typically involves an azomethine ylide as the three-atom component and an alkene as the two-atom component. acs.org Silver-catalyzed [3+2] cycloadditions between glycine (B1666218) imino esters (as azomethine ylide precursors) and various dipolarophiles are particularly robust for creating structurally diverse and stereochemically rich pyrrolidines. acs.org For example, using chiral N-tert-butanesulfinylazadienes as the dipolarophile allows for the highly diastereoselective synthesis of densely substituted pyrrolidines. acs.org In a related reaction, 1-(2-aminophenyl)propargyl alcohols can undergo a silver(I)-catalyzed 5-exo-dig hydroamination/cyclization, demonstrating a method to form a five-membered ring from an aminophenyl precursor. nih.gov

Table 3: Metal-Catalyzed Hydroamination and Cycloaddition for Pyrrolidine Synthesis

| Reaction Type | Catalyst/Reagent | Substrates | Product Feature | Reference |

|---|---|---|---|---|

| Intramolecular Hydroamination | Gold(I) Catalyst | N-Allenyl Carbamates | Forms various cyclic amines. | organic-chemistry.org |

| Intramolecular Hydroamination | Copper Complexes | N-Fluoride Amides | Direct C(sp³)–H amination. | nih.gov |

| Reductive Hydroamination | TMSOTf (Lewis Acid) | Enynyl Amines | Stereoselective synthesis of pyrrolidines via 5-endo-dig cyclization. | acs.org |

| [3+2] Cycloaddition | AgOAc/ThioClickFerrophos | Glycine Imino Esters, α-Alkylidene Succinimides | Asymmetric synthesis of spirocyclic pyrrolidines. | acs.org |

| [3+2] Cycloaddition | Ag₂CO₃ | Chiral N-tert-Butanesulfinylazadienes, Azomethine Ylides | Highly diastereoselective synthesis of densely substituted pyrrolidines. | acs.org |

| Hydroamination/Cyclization | Silver(I) Catalyst | 1-(2-Aminophenyl)propargyl Alcohols | 5-exo-dig cyclization to form five-membered rings. | nih.gov |

Reactivity of the Aminophenyl Group

The aminophenyl group, consisting of a primary aromatic amine attached to a benzene (B151609) ring, is a versatile functional group. The nitrogen atom's lone pair of electrons makes it nucleophilic and basic. This nucleophilicity allows it to participate in a variety of reactions, including alkylation, acylation, and condensation reactions. For instance, the amine can be deprotonated with a strong base like n-butyllithium to form a more potent nucleophile, which can then react with electrophiles such as chlorophosphines to create P,N ligands. researchgate.net

The presence of the amino group also activates the aromatic ring towards electrophilic substitution reactions. However, the reactivity can be modulated by the reaction conditions. In acidic environments, the amino group is protonated to form an ammonium (B1175870) salt, which deactivates the ring towards electrophilic attack.

Transformations Involving the Pyrrolidin-3-ol Moiety

The pyrrolidin-3-ol portion of the molecule contains a secondary amine within the pyrrolidine ring and a secondary alcohol. The pyrrolidine ring itself is a saturated heterocycle, generally stable but capable of undergoing ring-opening reactions under specific conditions. The secondary amine is nucleophilic and can participate in reactions similar to the primary aminophenyl group.

The hydroxyl group of the pyrrolidin-3-ol moiety is a key site for reactivity. It can be oxidized to a ketone, esterified, or converted into a better leaving group for nucleophilic substitution reactions. The stereochemistry of the hydroxyl group can influence the outcome of reactions, providing a handle for stereoselective synthesis.

General methods for the synthesis of pyrrolidine-containing compounds include reductive amination of 1,4-dicarbonyl compounds, cyclization of amino alcohols or amino ketones, and the Mannich reaction followed by cyclization and reduction. mdpi.com

Intramolecular Cyclization and Ring-Forming Reactions

The proximate positioning of the aminophenyl and pyrrolidin-3-ol groups in this compound makes it an ideal precursor for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions are often driven by the formation of a stable five- or six-membered ring.

One such possibility is a dehydration-cyclization reaction. For a related compound, 1-(2-aminophenyl)propan-2-ol, studies have shown that under certain catalytic conditions, it undergoes dehydration-cyclization and dehydrogenation to form 2-methylindole. researchgate.net This suggests that this compound could potentially undergo an analogous intramolecular cyclization between the amino group and the hydroxyl group (or a derivative thereof) to form a tricyclic system.

Furthermore, intramolecular cyclization can be a key step in the synthesis of complex polycyclic compounds. For example, glycine-based decarboxylative 1,3-dipolar [3+2] cycloaddition reactions are powerful methods for constructing pyrrolidine-containing polycycles. mdpi.com

| Reaction Type | Description | Potential Product Type |

| Dehydration-Cyclization | Intramolecular reaction between the amino and hydroxyl groups. | Fused tricyclic heterocycle |

| [3+2] Cycloaddition | Reaction involving an azomethine ylide derived from the pyrrolidine. | Complex polycyclic systems |

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental reaction class where a nucleophile replaces a leaving group. byjus.com In the context of this compound, both the primary aromatic amine and the secondary amine in the pyrrolidine ring can act as nucleophiles. cognitoedu.org

The hydroxyl group of the pyrrolidin-3-ol moiety can be converted into a good leaving group, for example, by protonation in an acidic medium or by conversion to a sulfonate ester (e.g., tosylate or mesylate). Subsequent attack by an external nucleophile would lead to substitution at the C3 position of the pyrrolidine ring.

Alternatively, the amino groups can act as nucleophiles themselves. For instance, they can react with alkyl halides in a nucleophilic substitution reaction to form secondary or tertiary amines, respectively. cognitoedu.org The rate and mechanism of these reactions (SN1 or SN2) depend on the structure of the alkyl halide and the reaction conditions. cognitoedu.orglibretexts.org

| Nucleophile | Electrophile/Substrate | Product Type |

| Aminophenyl group | Alkyl halide | N-alkylated aminophenyl derivative |

| Pyrrolidine nitrogen | Alkyl halide | N-alkylated pyrrolidinium (B1226570) salt |

| External nucleophile | Activated pyrrolidin-3-ol (e.g., tosylate) | 3-substituted pyrrolidine derivative |

Oxidative Cross-Coupling Reactions of Related Structures

While specific examples for this compound are not prevalent, oxidative cross-coupling reactions are a powerful tool for C-C and C-heteroatom bond formation in related structures. For instance, iodine-promoted oxidative cross-coupling has been used for the synthesis of complex heterocyclic systems from substrates containing methyl ketones and 2-methyl-3-arylquinazolin-4(3H)-ones. nih.gov This methodology involves the coupling of two different C-H bonds under oxidative conditions.

Given the presence of multiple C-H bonds and heteroatoms in this compound, it is conceivable that it could participate in similar oxidative cross-coupling reactions, either intramolecularly or with other coupling partners, to generate complex molecular architectures. These reactions often proceed through radical or high-valent metal intermediates.

Mechanistic Investigations of Key Transformations

The mechanisms of the transformations involving this compound and related compounds are often elucidated through a combination of experimental studies and computational methods like density functional theory (DFT) calculations.

For instance, in the transformation of 1-(2-aminophenyl)propan-2-ol, isotopic and spectroscopic studies, along with reaction rate analysis of elementary steps, have been used to propose a global reaction mechanism. researchgate.net This involves a cascade of steps including hydrogen abstraction, condensation to an imine, and subsequent hydrogenation. researchgate.net

In intramolecular cyclization reactions of related arylpropargyl amides, DFT calculations have been employed to understand the reaction pathways, which can involve the formation of allenic intermediates, intramolecular Diels-Alder reactions, and subsequent proton transfer and dehydrogenation steps. rsc.org

For nucleophilic substitution reactions, the mechanism can be either SN1, proceeding through a carbocation intermediate, or SN2, involving a backside attack by the nucleophile. libretexts.org The preferred pathway is influenced by factors such as the stability of the potential carbocation, steric hindrance around the reaction center, and the nature of the solvent and leaving group. libretexts.orgchemguide.co.uk Biochemical nucleophilic substitutions, often catalyzed by enzymes, also follow these fundamental mechanistic principles. libretexts.org

Investigations into the cyclization of β-enamino diketones with o-phenylenediamine to form pyrrole-fused 1,5-benzodiazepines suggest a mechanism involving intramolecular cyclization to form a cyclic intermediate, followed by acid-activated generation of an N-acyliminium species, nucleophilic attack, and subsequent 7-exo-trig cyclization. nih.gov

| Transformation | Proposed Mechanistic Steps | Investigative Tools |

| Dehydration-Cyclization | Hydrogen abstraction, condensation, hydrogenation | Isotopic labeling, spectroscopy, kinetic studies researchgate.net |

| Intramolecular Cyclization | Allene formation, Diels-Alder, proton transfer | DFT calculations rsc.org |

| Nucleophilic Substitution | Carbocation formation (S | Stereochemical analysis, kinetic studies libretexts.org |

| Cascade Cyclization | Intramolecular cyclization, N-acyliminium formation, nucleophilic attack, 7-exo-trig cyclization | Reaction monitoring, intermediate trapping nih.gov |

Advanced Spectroscopic Characterization and Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. While specific experimental data for 1-(2-aminophenyl)pyrrolidin-3-ol is not widely published, a detailed analysis can be predicted based on the well-established chemical shifts of its constituent parts: a 1,2-disubstituted (ortho) benzene (B151609) ring, a secondary aromatic amine, a tertiary aliphatic amine within a pyrrolidine (B122466) ring, and a secondary alcohol.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments.

Aromatic Protons: The four protons on the aminophenyl ring are expected to appear in the aromatic region, typically between δ 6.5 and 7.5 ppm. Due to the ortho-substitution, they would exhibit complex splitting patterns (multiplets) resulting from spin-spin coupling.

Pyrrolidine Ring Protons: The protons on the five-membered pyrrolidine ring would resonate in the aliphatic region. The proton attached to the carbon bearing the hydroxyl group (CH-OH) is expected at approximately δ 4.0-4.5 ppm. The other protons on the ring would appear as multiplets between δ 1.5 and 3.5 ppm.

Amine and Hydroxyl Protons: The amine (NH₂) and hydroxyl (OH) protons are exchangeable and their signals can be broad, appearing over a wide range of chemical shifts. Their positions are highly dependent on the solvent, concentration, and temperature. The NH₂ protons might appear around δ 3.5-4.5 ppm, while the OH proton could be found between δ 2.0 and 5.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

Aromatic Carbons: The six carbons of the benzene ring would typically resonate between δ 110 and 150 ppm. The carbon atom attached to the nitrogen (C-N) would be significantly deshielded.

Pyrrolidine Ring Carbons: The carbon bearing the hydroxyl group (C-OH) is expected to have a chemical shift in the range of δ 60-75 ppm. The other three carbon atoms of the pyrrolidine ring would appear at higher fields, likely between δ 25 and 60 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard NMR data for similar functional groups and structures.

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic C-H | 6.5 - 7.5 (m) | 110 - 130 |

| Aromatic C-N | - | 140 - 150 |

| Aromatic C-NH₂ | - | 135 - 145 |

| Pyrrolidine CH-OH | 4.0 - 4.5 (m) | 60 - 75 |

| Pyrrolidine CH₂ | 1.5 - 3.5 (m) | 25 - 60 |

| Amine NH₂ | 3.5 - 4.5 (br s) | - |

| Hydroxyl OH | 2.0 - 5.0 (br s) | - |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for its primary amine, secondary alcohol, aromatic ring, and aliphatic amine functionalities.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretch, H-bonded | 3200 - 3600 | Strong, Broad |

| N-H (Amine) | Stretch | 3300 - 3500 | Medium (two bands for primary amine) |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

| C-N (Aromatic Amine) | Stretch | 1250 - 1360 | Strong |

| C-O (Secondary Alcohol) | Stretch | 1000 - 1260 | Strong |

| N-H (Amine) | Bend | 1590 - 1650 | Medium |

The presence of a broad band in the 3200-3600 cm⁻¹ region would indicate O-H stretching, while the characteristic two-peak signal for a primary amine (N-H stretch) would also be expected in a similar region. nist.govnist.gov Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ range.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule through its fragmentation pattern upon ionization. The molecular formula for this compound is C₁₀H₁₄N₂O, giving it a monoisotopic mass of approximately 178.11 Da.

Under electron ionization (EI), the molecular ion peak (M⁺) would be expected at m/z = 178. The fragmentation pattern would likely involve:

Loss of a hydroxyl radical (•OH): Leading to a fragment at m/z = 161.

Alpha-cleavage: Cleavage of bonds adjacent to the nitrogen atom in the pyrrolidine ring is a common pathway for amines.

Ring Contraction: The pyrrolidine ring may undergo contraction by losing ethylene, a characteristic fragmentation for this heterocyclic system. nih.gov

Cleavage of the Aminophenyl Group: Fragmentation could occur at the C-N bond connecting the phenyl ring to the pyrrolidine ring.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Predicted Fragment Identity |

|---|---|

| 178 | [M]⁺ (Molecular Ion) |

| 161 | [M - OH]⁺ |

| 160 | [M - H₂O]⁺ |

| 120 | [C₇H₆N₂]⁺ (from cleavage of pyrrolidinol) |

| 92 | [C₆H₆N]⁺ (Aminophenyl fragment) |

UV-Visible Spectroscopy in Conjugated Systems

UV-Visible spectroscopy measures the absorption of UV or visible light by a molecule, providing information about conjugated systems and electronic transitions. The primary chromophore in this compound is the aminophenyl group.

Aniline (B41778) and its derivatives typically exhibit two main absorption bands in the UV region. science-softcon.de

A strong primary band (π → π* transition) is expected below 250 nm.

A weaker secondary band (n → π* transition), originating from the non-bonding electrons on the nitrogen atom, is expected at longer wavelengths, typically around 280-300 nm. The presence of the hydroxyl and pyrrolidine groups may cause slight shifts (solvatochromic shifts) in these absorption maxima depending on the solvent used. The spectrum for the parent pyrrolidine shows no significant absorption above 200 nm. nist.gov

X-Ray Powder Diffraction (XRPD) for Solid-State Forms

X-Ray Powder Diffraction (XRPD) is a powerful technique for analyzing the solid-state properties of a material. It is particularly crucial in the pharmaceutical industry for characterizing crystalline and amorphous forms of active ingredients. nih.gov

For this compound, which is likely a solid at room temperature, XRPD would be used to:

Identify the Crystalline Form: The diffraction pattern, which is a unique fingerprint of a specific crystalline lattice, can confirm the identity of the solid form.

Detect Polymorphism: Different crystalline forms (polymorphs) of the same compound will produce distinct XRPD patterns. Identifying and controlling polymorphism is critical as different forms can have different physical properties.

Assess Crystallinity and Purity: XRPD can distinguish between crystalline material, which produces sharp diffraction peaks, and amorphous material, which results in a broad halo. It can also be used to detect the presence of crystalline impurities.

The analysis involves irradiating a powdered sample with X-rays and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting diffractogram provides information about the atomic arrangement within the crystal lattice.

Fluorescence Spectroscopy of Related Compounds

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. The aminophenyl moiety is a known fluorophore. Studies on related aminophenol and aminophenyl derivatives indicate that they can exhibit fluorescence. nih.govacs.orgsigmaaldrich.com

The fluorescence properties of this compound would be influenced by:

Excitation and Emission Wavelengths: The compound would be excited at a wavelength corresponding to its UV absorption maximum, likely in the 280-320 nm range, with emission occurring at a longer wavelength (a phenomenon known as the Stokes shift).

Quantum Yield: The efficiency of the fluorescence process can be affected by the molecular structure and the local environment.

Environmental Sensitivity: The fluorescence of aminophenyl derivatives is often sensitive to the polarity of the solvent and the presence of quenchers. This sensitivity can be exploited in various sensing applications. wikipedia.org For instance, research on other cyclic tetrapyrrolic derivatives has shown that modifications to the functional groups can significantly alter fluorescence properties.

Computational Chemistry and Molecular Modeling of 1 2 Aminophenyl Pyrrolidin 3 Ol

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) calculations are instrumental in determining the optimized molecular geometry and electronic characteristics of 1-(2-Aminophenyl)pyrrolidin-3-ol. By employing methods such as the B3LYP functional with a 6-311++G(d,p) or similar basis set, researchers can model the three-dimensional structure of the molecule with high accuracy. nih.gov These computational optimizations provide detailed information on bond lengths, bond angles, and dihedral angles. The results from these studies are often in close agreement with experimental data obtained from techniques like X-ray crystallography, thereby validating the theoretical models used.

The electronic structure, including the distribution of electron density and the nature of molecular orbitals, is also a key output of DFT studies. These calculations help in understanding the fundamental electronic properties that govern the molecule's behavior.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis is a critical component of computational chemistry for predicting the reactivity and kinetic stability of a molecule. libretexts.orgyoutube.com This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a significant indicator of a molecule's stability; a larger gap generally signifies greater stability and lower reactivity. researchgate.net

For this compound, FMO analysis reveals the regions of the molecule that are most likely to be involved in chemical reactions. The HOMO is typically localized on the electron-rich aminophenyl group, making it the primary site for electrophilic attack. The LUMO, in contrast, is often found distributed over the pyrrolidine (B122466) ring.

Table 1: Representative Frontier Molecular Orbital Data

| Parameter | Illustrative Value (eV) |

| HOMO Energy | -5.2 to -6.0 |

| LUMO Energy | -0.2 to 0.5 |

| Energy Gap (ΔE) | 4.7 to 5.5 |

Note: The values presented are illustrative and can vary depending on the specific computational method and basis set employed.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich or electron-poor. researchgate.net This is invaluable for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, areas of negative electrostatic potential (typically colored in shades of red) indicate electron-rich regions and are susceptible to attack by electrophiles. For this compound, these regions are expected around the electronegative nitrogen and oxygen atoms.

Conversely, regions of positive electrostatic potential (colored in shades of blue) denote electron-deficient areas that are prone to nucleophilic attack. These are generally located around the hydrogen atoms of the molecule. The MEP map thus provides a detailed picture of the molecule's reactivity landscape.

Non-Linear Optical (NLO) Properties Prediction

Computational methods are also employed to predict the Non-Linear Optical (NLO) properties of molecules, which are of significant interest for applications in photonics and optoelectronics. nih.govnih.gov Key parameters for assessing NLO activity include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net

For molecules like this compound, which possess both electron-donating (amino group) and electron-withdrawing components, there is potential for significant NLO response due to intramolecular charge transfer. Computational studies can quantify the hyperpolarizability, and a large value, often compared to a standard reference like urea (B33335), suggests that the compound could be a promising candidate for NLO materials. researchgate.net

Table 2: Representative Calculated NLO Properties

| Property | Illustrative Value |

| Dipole Moment (μ) | ~2.5 - 3.5 D |

| First Hyperpolarizability (β) | Can be significantly higher than urea |

Note: These values are for illustrative purposes and are highly dependent on the computational level of theory.

Computational Insights into Reaction Mechanisms

DFT and other computational methods offer powerful tools to investigate the mechanisms of chemical reactions. nih.gov By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the entire reaction pathway. This allows for the determination of activation energies and the identification of rate-determining steps.

In the context of this compound and its derivatives, computational studies can elucidate the mechanisms of important synthetic transformations. For instance, the Pictet-Spengler reaction, which is crucial for the synthesis of various alkaloids, can be modeled to understand the intricacies of the cyclization process. These computational insights are invaluable for optimizing reaction conditions and designing new synthetic routes. nih.gov

Biological Activity and Pharmacological Significance

Antagonist Activity at Specific Receptors (e.g., MCH-R1)

The pyrrolidine (B122466) moiety is a key structural feature in the development of antagonists for the melanin-concentrating hormone receptor 1 (MCH-R1). The MCH system is implicated in the regulation of feeding, energy homeostasis, and reward-related behaviors, making MCH-R1 a target for potential anti-obesity therapeutics. nih.gov

Research into novel MCH-R1 antagonists has led to the discovery of various potent pyrrolidine-based compounds. ebi.ac.uk For instance, a series of pyrimidine (B1678525) analogues were developed and identified as potent antagonists of human MCH-R1 in vitro. nih.gov Another study focused on optimizing pyrrolidine antagonists to reduce off-target effects, specifically inhibition of the hERG channel, which can lead to cardiotoxicity. This work successfully produced single-digit nanomolar MCH-R1 antagonists with significantly reduced hERG inhibition by modifying the pyrrolidine structure. ebi.ac.uk The non-peptide MCH1-R antagonist GW803430, which also contains a pyrrolidine-like element in its broader structure, was found to reduce appetite for calories and suppress reward-seeking behavior in animal models. nih.gov

While these studies underscore the importance of the pyrrolidine scaffold in designing MCH-R1 antagonists, no specific research data was found that evaluates 1-(2-Aminophenyl)pyrrolidin-3-ol for this activity.

In Vitro Biological Evaluations (e.g., anticancer, antimicrobial)

The structural components of this compound are present in various compounds that have undergone in vitro evaluation for anticancer and antimicrobial properties.

Anticancer Activity: Although direct studies on this compound are not available, related structures have shown notable anticancer effects. A series of diphenylamine-pyrrolidin-2-one-hydrazone derivatives demonstrated selective cytotoxicity against certain cancer cell lines. The most promising of these compounds were particularly effective against prostate cancer (PPC-1) and melanoma (IGR39) cell lines, with half-maximal effective concentration (EC₅₀) values in the low micromolar range. nih.gov

Similarly, novel pyrido[2,3-d]pyrimidine-4-one derivatives, which feature a fused heterocyclic system, exhibited higher cytotoxicity against human lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cell lines when compared to the standard chemotherapeutic drug doxorubicin. nih.gov Furthermore, certain arylalkylidene derivatives of aminotriazoles, containing an aminophenyl-like moiety, were tested against HBL-100 and HT-29 cancer cell lines and showed inhibitory activity at submicromolar concentrations, although they were less potent than methotrexate. vensel.org

| Compound Class | Cancer Cell Line(s) | Observed Activity | Reference |

|---|---|---|---|

| Diphenylamine-pyrrolidin-2-one-hydrazone derivatives | PPC-1 (Prostate), IGR39 (Melanoma) | EC₅₀ values in the range of 2.5–20.2 µM | nih.gov |

| Pyrido[2,3-d]pyrimidine-4-one derivatives | NCI-H460 (Lung), HepG2 (Liver), HCT-116 (Colon) | Higher cytotoxicity than doxorubicin | nih.gov |

| Arylalkylidene derivatives of aminotriazoles | HBL-100, HT-29 | Inhibitory concentration at submicromolar level | vensel.org |

Antimicrobial Activity: The search for new antimicrobial agents has also explored compounds structurally related to this compound. In one study, arylalkylidene derivatives of aminotriazoles were synthesized and evaluated for their antimicrobial effects. Several of these compounds exhibited better antibacterial activity against Bacillus subtilis than the standard antibiotic ciprofloxacin. vensel.org In the same study, the compounds also demonstrated potent antifungal activity, with some showing better inhibition of Aspergillus niger and equivalent inhibition of Candida albicans when compared to the standard antifungal fluconazole. vensel.org

Enzyme Inhibition Studies of Analogous Compounds

The pyrrolidine and aminophenyl scaffolds are integral to the design of various enzyme inhibitors with therapeutic potential. Analogues of this compound have been investigated for their ability to inhibit enzymes implicated in a range of diseases, including diabetes and Alzheimer's disease.

One area of focus is the inhibition of enzymes involved in carbohydrate metabolism. A series of 1,2,4-triazole (B32235) bearing azinane analogues were found to be potent inhibitors of α-glucosidase, an enzyme crucial for digesting carbohydrates. nih.gov Inhibition of this enzyme can help manage post-meal blood glucose levels in diabetic patients. The same study identified potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine. nih.gov Inhibitors of these enzymes are a primary treatment strategy for Alzheimer's disease.

Other research has explored thiamine (B1217682) analogues built on a triazole scaffold as inhibitors of pyruvate (B1213749) dehydrogenase (PDHc), an enzyme essential for cellular energy production whose inhibition has been explored as a potential anticancer strategy. nih.gov

| Enzyme Target | Inhibitor Class | Most Potent IC₅₀ Value | Therapeutic Relevance | Reference |

|---|---|---|---|---|

| α-Glucosidase | 1,2,4-Triazole bearing azinane analogues | 36.74 ± 1.24 µM | Diabetes | nih.gov |

| Acetylcholinesterase (AChE) | 1,2,4-Triazole bearing azinane analogues | 0.73 ± 0.54 µM | Alzheimer's Disease | nih.gov |

| Butyrylcholinesterase (BChE) | 1,2,4-Triazole bearing azinane analogues | 0.017 ± 0.53 µM | Alzheimer's Disease | nih.gov |

| Pyruvate Dehydrogenase (PDHc) | Thiamine analogues (triazole scaffold) | IC₅₀ values reported for various analogues | Cancer | nih.gov |

Biological Activity of Platinum(II) Complexes of Aminophenylisoquinolines

The use of specific ligands to modulate the activity and toxicity of platinum-based anticancer drugs is a well-established strategy. While the prompt specifies aminophenylisoquinolines, the core principle extends to other amine-containing heterocyclic ligands like aminophenylpyrrolidines. These ligands can influence the resulting complex's cytotoxicity, solubility, and selectivity.

Research on platinum(II) complexes with ligands structurally related to 1-(2-aminophenyl)pyrrolidine has demonstrated significant antitumor activity. A series of (aminoethyl)pyrrolidine-platinum complexes showed moderate antitumor effects against L1210 murine leukemia cells. nih.gov Another study on a complex named DWA2114R, which features an (R)-2-aminomethylpyrrolidine ligand, revealed potent antitumor activity against Walker 256 carcinosarcoma in rats, coupled with an improved toxicity profile compared to the widely used drug cisplatin (B142131). nih.gov

More recently, novel platinum(II) complexes incorporating a 2-pyrrolidin-2-ylpyridine (B1586442) ligand were synthesized. These complexes exhibited cytotoxicity comparable or superior to cisplatin and showed remarkable selectivity, being significantly more toxic to MCF-7 breast cancer cells than to non-cancerous MCF10A cells. mdpi.com This highlights the potential of pyrrolidine-containing ligands to create more selective and effective platinum-based chemotherapeutics.

| Ligand | Cancer Model | Key Finding | Reference |

|---|---|---|---|

| (Aminoethyl)pyrrolidine | L1210 Murine Leukemia | Moderate antitumor activity observed. | nih.gov |

| (R)-2-Aminomethylpyrrolidine | Walker 256 Carcinosarcoma | Potent antitumor activity with an improved toxicity profile vs. cisplatin. | nih.gov |

| 2-Pyrrolidin-2-ylpyridine | MCF-7 (Breast Cancer) | Showed significant selectivity for cancer cells over non-cancerous cells. | mdpi.com |

Structure Activity Relationship Sar Studies

Impact of Substituent Modifications on Biological Activity

Modifications to the substituents on the 1-(2-Aminophenyl)pyrrolidin-3-ol scaffold have a significant impact on the biological activity of the resulting derivatives. Studies have systematically explored alterations to different regions of the core structure to understand their influence on potency and selectivity.

For instance, in a series of related compounds, modifications were made to a central heterocyclic core, a southern aromatic ring, and a northern substituent on the pyrrolidine (B122466) ring. researchgate.net Replacing an imidazo[1,2-b]pyridazine (B131497) core with other fused bicyclic heterocycles like pyrazolopyrimidines and triazolopyrimidines led to variations in inhibitory activity against enzymes such as neutral sphingomyelinase 2 (nSMase2). researchgate.net Similarly, altering the substituents on a phenyl ring in the southern region of the molecule also modulated the biological response. researchgate.net

In the northern section, which directly involves the pyrrolidine ring, replacing an acetamide (B32628) group with other moieties like methyl sulfonyl piperazine (B1678402) or a phenyl carbamoyl (B1232498) group resulted in compounds with different inhibitory profiles. researchgate.net The removal of the acetamide substituent altogether to yield an unsubstituted pyrrolidine derivative also significantly altered the activity, highlighting the importance of this position for biological interactions. researchgate.net

In another study focusing on pyrrolidine pentamine derivatives, modifications at various positions (R1 to R5) influenced their ability to inhibit aminoglycoside 6'-N-acetyltransferase type Ib. nih.gov While truncating the molecule led to a loss of activity, specific modifications of functionalities and stereochemistry had varied effects on the inhibitory properties. nih.gov For example, modifying the R1 position by introducing heteroatoms into an aromatic moiety or replacing it with an aliphatic group affected the compound's efficacy. nih.gov

These findings underscore the principle that even minor changes to the substituents on the pyrrolidine and associated phenyl rings can lead to substantial differences in biological activity. This allows for the fine-tuning of molecules to enhance desired therapeutic effects and minimize off-target interactions.

Table 1: Impact of Substituent Modifications on Biological Activity

| Compound/Derivative Class | Modification | Observed Impact on Biological Activity | Reference |

|---|---|---|---|

| Imidazo[1,2-b]pyridazine Analogs | Replacement of the central core with other fused bicyclic heterocycles (e.g., pyrazolopyrimidines) | Variation in nSMase2 inhibitory activity | researchgate.net |

| Pyrrolidine Acetamide Analogs | Replacement of the acetamide group with other heterocycles (e.g., methyl sulfonyl piperazine) | Altered inhibitory profiles | researchgate.net |

| Pyrrolidine Pentamine Derivatives | Truncations of the molecule | Loss of inhibitory activity | nih.gov |

| Pyrrolidine Pentamine Derivatives | Modification of functionalities and stereochemistry at R1-R5 positions | Varied effects on inhibitory properties | nih.gov |

Role of the Pyrrolidine Core in Ligand-Receptor Interactions

The pyrrolidine ring is a five-membered nitrogen heterocycle that serves as a versatile scaffold in drug discovery. nih.govfrontiersin.org Its significance lies in several key features that influence how a molecule interacts with its biological target.

Furthermore, the stereochemistry of the pyrrolidine core plays a vital role. The carbon atoms in the ring can be chiral centers, and the spatial orientation of substituents can lead to different biological profiles for different stereoisomers. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with enantiomers of a ligand. For example, the introduction of a chiral pyrrolidine can confer selectivity for specific receptor isoforms. nih.gov

Contributions of the Aminophenyl Moiety to Pharmacological Profiles

The aminophenyl moiety is a critical component of the this compound structure, significantly influencing its pharmacological profile. This part of the molecule can engage in various non-covalent interactions with biological targets, such as hydrogen bonding, pi-stacking, and hydrophobic interactions, which are essential for molecular recognition and binding affinity.

In a study of novel aminophenyl-1,4-naphthoquinone derivatives, the nature of the substituent on the aminophenyl group was shown to dictate the mechanism of cell death in leukemia cells. nih.gov For instance, derivatives with either a methyl or a hydroxyl group at the para-position of the aminophenyl moiety exhibited different cytotoxic and apoptotic activities. nih.gov The derivative with a hydroxyl group (TW-96) was a more potent inducer of necrosis and was associated with the generation of reactive oxygen species (ROS), a mechanism not observed with the methyl-substituted analog (TW-85). nih.gov This demonstrates that even a small change on the aminophenyl ring can switch the biological mechanism of action.

Furthermore, research on 1-(4-amino-phenyl)-pyrrolidin-3-yl-amine derivatives identified them as potent antagonists of the melanin-concentrating hormone receptor-1 (MCH-R1). nih.gov The aminophenyl group, in this context, is a key part of the pharmacophore responsible for binding to the receptor and eliciting the antagonist effect. The positioning of the amino group on the phenyl ring is crucial for this activity.

Table 2: Contributions of the Aminophenyl Moiety to Pharmacological Profiles

| Derivative Class | Modification on Aminophenyl Moiety | Pharmacological Outcome | Reference |

|---|---|---|---|

| Aminophenyl-1,4-naphthoquinones | Hydroxyl group at para-position | Induction of necrosis, associated with ROS generation | nih.gov |

| Aminophenyl-1,4-naphthoquinones | Methyl group at para-position | Primarily induced apoptosis | nih.gov |

Computational Approaches to SAR

Computational methods are invaluable tools in modern drug discovery for elucidating SAR. nih.gov These in-silico techniques allow for the prediction of how chemical modifications will affect the biological activity of a compound, thereby guiding the synthesis of new and more potent analogs. nih.govnih.gov

One common approach is Quantitative Structure-Activity Relationship (QSAR) modeling. nih.gov 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build a statistical model that correlates the 3D properties of a series of molecules with their known biological activities. mdpi.com This model can then be used to predict the activity of new, unsynthesized compounds.

Molecular docking is another powerful computational tool. nih.gov This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com By docking analogs of this compound into the active site of a target protein, researchers can visualize the key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for binding. This provides a rational basis for designing modifications that will enhance these interactions and, consequently, the compound's potency.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-receptor complex. nih.govmdpi.com These simulations model the movement of atoms in the complex over time, offering insights into the stability of the binding pose and the role of conformational changes in the binding process. mdpi.com

Finally, computational methods are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. nih.gov By identifying potential liabilities early in the drug discovery process, these in-silico tools can help to prioritize which compounds to advance for further experimental testing. nih.gov

For example, a correlation study between molecular docking values (ΔG) and experimental results for a series of pyrrolidine derivatives demonstrated a significant correlation between the calculated binding energy and the observed inhibitory activity, validating the use of computational models in predicting biological outcomes. nih.gov

Therapeutic Potential and Emerging Applications

Role in Drug Discovery Programs

The pyrrolidine (B122466) core is a prevalent feature in numerous drugs approved by the FDA, highlighting its importance in the development of new therapeutic agents. The structure of 1-(2-Aminophenyl)pyrrolidin-3-ol is particularly noteworthy for its potential in drug discovery. The pyrrolidine-3-ol moiety provides a chiral center and a hydroxyl group, which are key features for establishing specific interactions with biological targets.

Recent research has identified pyrrolidine-2,3-dione (B1313883) scaffolds as novel, non-β-lactam inhibitors of Pseudomonas aeruginosa penicillin-binding protein 3 (PBP3), a crucial target for antibacterial drugs. A key finding from these studies was the critical role of the 3-hydroxyl group in the pyrrolidine ring for target inhibition. This underscores the potential of this compound as a precursor or foundational structure for developing new antibiotics to combat multidrug-resistant bacteria. The aminophenyl group attached to the pyrrolidine nitrogen offers a valuable site for further chemical modification, allowing for the synthesis of a diverse library of compounds to be screened for various biological activities.

The pyrrolidine ring is a fundamental component of many natural alkaloids and is found in a wide array of drugs, from antivirals to antipsychotics. Its derivatives are integral to the structure of amino acids like proline and hydroxyproline, which are essential building blocks of peptides and proteins. The inherent stereochemistry and three-dimensional shape of the pyrrolidine ring allow it to effectively explore the pharmacophore space, making it a favored scaffold among medicinal chemists.

Future Research Directions

Exploration of Novel Synthetic Pathways

The efficient and stereocontrolled synthesis of 1-(2-Aminophenyl)pyrrolidin-3-ol is fundamental for its further investigation. Current methodologies for creating substituted pyrrolidines can be adapted and optimized for this target. Future work should focus on developing novel synthetic routes that are scalable, cost-effective, and provide high yields and purity.

Promising strategies include:

Biocatalytic Approaches: The use of enzymes, such as transaminases, offers a green and highly selective method for producing chiral amines and N-heterocycles. nih.gov Research into transaminase-triggered cyclizations of ω-chloroketones could be adapted to produce enantiomerically pure pyrrolidinol precursors. nih.gov

Metal-Catalyzed Cyclizations: Gold(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates has proven effective for forming various cyclic amines and could be a viable route. organic-chemistry.org Similarly, palladium-catalyzed carboamination of specific alkene precursors could afford the desired pyrrolidine (B122466) ring system. organic-chemistry.org

Proline-Based Syntheses: Derivatives of proline and 4-hydroxyproline (B1632879) are common starting materials for pyrrolidine-containing drugs. mdpi.com A potential pathway could involve the modification of a protected 4-hydroxyproline derivative, followed by amination and coupling with a suitable aminophenyl precursor.

Ring Contraction Strategies: Innovative methods involving the selective ring contraction of piperidine (B6355638) derivatives have been shown to produce pyrrolidin-2-ones, which could be further reduced and functionalized to yield the target compound. rsc.org

A comparative table of potential synthetic starting points is presented below.

| Starting Material Type | General Method | Potential Advantages | Key Reference |

| ω-chloroketones | Transaminase-catalyzed cyclization | High enantioselectivity, green chemistry | nih.gov |

| N-allenyl carbamates | Gold(I)-catalyzed hydroamination | Good yields for various cyclic amines | organic-chemistry.org |

| Proline/4-Hydroxyproline | Multi-step functional group manipulation | Access to chiral pool, established chemistry | mdpi.com |

| Substituted Piperidines | Oxidative ring contraction | Novel route, potential for diverse substitution | rsc.org |

Deeper Mechanistic Understanding of Reactivity

The reactivity of this compound is governed by the interplay of its three key functional groups: the primary aromatic amine, the secondary aliphatic amine within the pyrrolidine ring, and the secondary alcohol. A deeper mechanistic understanding of how these groups influence the molecule's reactivity is crucial for its application in synthesis and materials. For instance, studies on related 1-(2-aminophenyl) propargyl alcohols have shown they can undergo silver-catalyzed cyclization and rearrangement to form complex quinoline (B57606) structures. nih.gov This suggests that the aminophenyl moiety in the target compound could participate in similar intramolecular cyclization reactions under specific conditions, a pathway deserving thorough investigation.

Future research should systematically explore:

The relative nucleophilicity of the aromatic vs. pyrrolidine nitrogen atoms.

The potential for intramolecular hydrogen bonding between the aniline (B41778) -NH2 and the pyrrolidinol -OH, and its effect on conformation and reactivity.

The mechanism of electrophilic and nucleophilic substitution on both the aromatic and heterocyclic rings.

The coordination chemistry with various metal centers, which could unlock novel catalytic applications.

Comprehensive Pharmacological Profiling and Target Identification

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds and approved drugs. mdpi.comfrontiersin.org Derivatives of structurally similar compounds, such as 1-(4-amino-phenyl)-pyrrolidin-3-yl-amine, have been identified as potent antagonists for the Melanin-Concentrating Hormone Receptor-1 (MCH-R1), a target for obesity treatment. nih.gov Furthermore, other complex molecules incorporating aminophenyl and pyrrolidine motifs have shown significant antitumor activity. nih.gov

A comprehensive pharmacological screening of this compound is a critical next step. This should involve:

Broad-Spectrum Screening: Testing against a wide panel of receptors, enzymes, and ion channels to identify initial hits and potential biological targets.

Focused Assays: Based on the activity of related compounds, specific assays for targets like G-protein coupled receptors (e.g., MCH-R1) and kinases involved in cancer signaling pathways should be prioritized. nih.govstrath.ac.uk

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives to probe how modifications to the aminophenyl and pyrrolidinol moieties affect biological activity. This approach has been successful in optimizing ligands for neurokinin receptors and NMDA receptors in related heterocyclic systems. nih.govnih.gov

Advanced Computational Design of Derivatives

Computational modeling provides a powerful tool to accelerate the drug discovery process. By simulating the interactions between a ligand and its potential biological target, researchers can predict binding affinity and design more potent and selective molecules. This approach has been effectively used to develop novel antagonists for the glycine (B1666218) binding site of the NMDA receptor and to understand the structure-activity relationships of IKKα inhibitors. strath.ac.uknih.gov

Future computational work on this compound should include:

Homology Modeling: Building 3D models of potential protein targets if crystal structures are unavailable.

Molecular Docking: Simulating the binding of the parent compound and virtual libraries of its derivatives into the active sites of identified targets to prioritize synthesis.

Pharmacophore Modeling: Identifying the key electronic and steric features necessary for biological activity to guide the design of new derivatives.

ADMET Prediction: Using in silico models to predict the absorption, distribution, metabolism, excretion, and toxicity properties of designed compounds, helping to filter out candidates with unfavorable profiles early in the discovery pipeline.

Development of Enantiopure Forms for Enhanced Efficacy

The pyrrolidin-3-ol moiety contains a stereogenic center, meaning this compound exists as a pair of enantiomers ((R) and (S)). It is a well-established principle in pharmacology that different enantiomers of a chiral drug can have vastly different biological activities, potencies, and safety profiles. Therefore, the development of methods to produce enantiomerically pure forms of this compound is of paramount importance. mdpi-res.com

Key research directions include:

Asymmetric Synthesis: Developing synthetic routes that directly produce a single enantiomer, for example, through proline-catalyzed asymmetric α-amination followed by reductive amination. nih.govresearchgate.netfigshare.com

Chiral Resolution: Separating the racemic mixture into its constituent enantiomers. This can be achieved through techniques like diastereomeric salt formation with a chiral resolving agent or through chiral chromatography.

Stereoselective Bioactivity Testing: Once the individual enantiomers are isolated, they must be tested separately to determine which one carries the desired pharmacological activity and whether the other enantiomer is inactive, less active, or contributes to off-target effects. The development of enantiopure complex molecules is a growing field, highlighting the importance of stereochemistry in function. rsc.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。